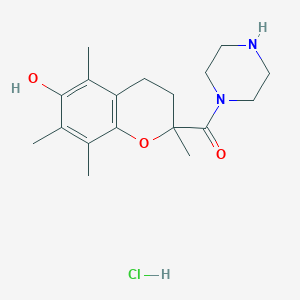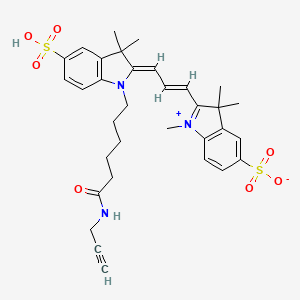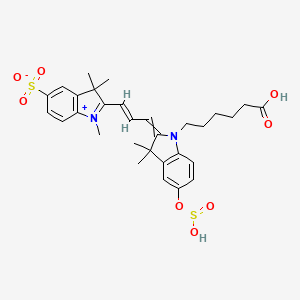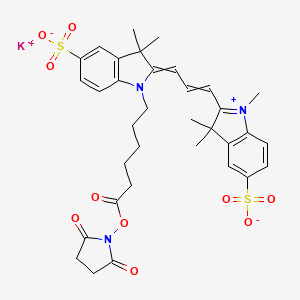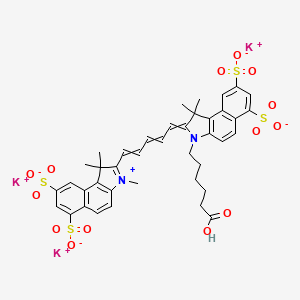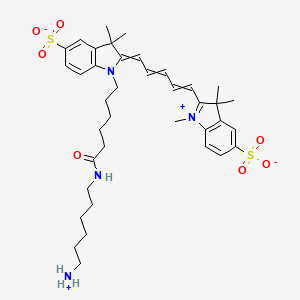
Talazoparib tosylate
Vue d'ensemble
Description
Talazoparib tosylate is the tosylate salt form of talazoparib, an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . It is used to treat HER2-negative locally advanced or metastatic breast cancer (cancer that has spread) with a deleterious or suspected deleterious BRCA mutation gene .
Synthesis Analysis
The synthesis of Talazoparib involves the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . Photoactivatable protecting groups (PPGs) were employed to mask the key pharmacophore of Talazoparib .Molecular Structure Analysis
The molecular formula of Talazoparib tosylate is C26H22F2N6O4S . The IUPAC name is (11 S ,12 R )-7-fluoro-11- (4-fluorophenyl)-12- (2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo [7.3.1.0 5,13 ]trideca-1,5 (13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid .Chemical Reactions Analysis
The chemical reactions of Talazoparib involve the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the PARP-1 inhibitor . The inhibitory activity of the prodrug was significantly restored after ultraviolet (UV) irradiation .Physical And Chemical Properties Analysis
Talazoparib tosylate is an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . The molecular weight of Talazoparib tosylate is 552.6 g/mol .Applications De Recherche Scientifique
Treatment of Ovarian Cancer
Talazoparib has been used in the treatment of ovarian cancer . It exploits defects in the DNA repair pathway through synthetic lethality and has emerged as promising anticancer therapies, especially in tumors harboring deleterious germline or somatic breast cancer susceptibility gene (BRCA) mutations .
Treatment of Breast Cancer
Talazoparib has been approved by the US FDA for the treatment of metastatic germline BRCA1/2 mutated breast cancers . It inhibits PARP catalytic activity, trapping PARP1/2 on damaged DNA .
Combination Therapy
Future directions of Talazoparib application include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies .
Biomarker Development
Talazoparib is also being used in developing and validating biomarkers for patient selection and stratification, particularly in malignancies with ‘BRCAness’ .
Treatment of Malignant Rhabdoid Tumors
Talazoparib has shown synergistic antitumor activity when combined with Temozolomide in the treatment of malignant rhabdoid tumors . This combination may lead to improved therapeutic strategies for patients with this challenging cancer .
Treatment of Prostate Cancer
Talazoparib is used with enzalutamide in adults whose prostate cancer has spread to other parts of the body and is castrate resistant (has not responded to treatments that lower testosterone levels) .
Mécanisme D'action
Target of Action
Talazoparib tosylate primarily targets mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), which are enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair . It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2 .
Mode of Action
Talazoparib tosylate acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) which aids in single strand DNA repair . It binds to PARP-1 and -2 isoforms with similar affinity . Inhibition of the base excision repair (BER) pathway by talazoparib tosylate leads to the accumulation of unrepaired single-strand breaks (SSBs), which leads to the formation of double-strand breaks (DSBs), the most toxic form of DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by talazoparib tosylate is the DNA repair pathway. By inhibiting PARP enzymes, talazoparib tosylate disrupts the enzymatic activity of single-strand break (SSB) repair in BRCA+ tumor cells, leading to detrimental double-strand breaks (DSBs) and ultimately, tumor cell death .
Pharmacokinetics
Talazoparib tosylate is orally dosed once a day . It undergoes minimal hepatic metabolism . The metabolic pathways include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation . The pharmacokinetics of talazoparib tosylate are best described by a two-compartment model with first-order absorption . It shows moderate-to-high interindividual variability in plasma exposure .
Result of Action
The result of talazoparib tosylate’s action is the accumulation of DNA damage in cells that have BRCA1/2 mutations, making them susceptible to the cytotoxic effects of PARP inhibitors . This leads to cell death, particularly in tumor cells .
Action Environment
The action of talazoparib tosylate is influenced by various environmental factors. For instance, the presence of BRCA1/2 mutations in cells significantly enhances the compound’s efficacy . Additionally, the compound’s action can be influenced by its interaction with other drugs, as it has a minimal risk for drug-drug interactions .
Safety and Hazards
Orientations Futures
Future directions for Talazoparib include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies, and in developing and validating biomarkers for patient selection and stratification . It has been approved by the US FDA for the treatment of metastatic germline BRCA1/2 mutated breast cancers .
Propriétés
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKKHBYEFLEHK-QNBGGDODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026468 | |
| Record name | Talazoparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373431-65-2 | |
| Record name | Talazoparib tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373431652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talazoparib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAZOPARIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WK9U5NZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Talazoparib Tosylate exert its anti-cancer effects?
A: Talazoparib Tosylate functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor. [, ] It selectively targets and inhibits PARP enzymes, which are crucial for repairing single-strand DNA breaks via the base-excision repair pathway. [] This inhibition leads to an accumulation of DNA strand breaks, ultimately promoting genomic instability and triggering apoptosis, specifically in cancer cells with compromised DNA repair mechanisms. [, ]
Q2: What is the clinical significance of Talazoparib Tosylate in cancer treatment?
A: Talazoparib Tosylate has demonstrated promising clinical efficacy in treating patients with germline BRCA-mutated, locally advanced, or metastatic breast cancer. [] Clinical studies have shown its superior effectiveness compared to other PARP inhibitors and standard chemotherapy regimens, highlighting its potential as a valuable therapeutic option for this patient population. []
Q3: Beyond breast cancer, are there other potential applications for Talazoparib Tosylate in cancer therapy?
A: Researchers are actively exploring the use of Talazoparib Tosylate in treating triple-negative breast cancer, even in cases without BRCA mutations. [] This area of research holds promise for expanding the therapeutic applications of Talazoparib Tosylate beyond its current indications.
Q4: What are the current challenges and future directions in optimizing Talazoparib Tosylate therapy?
A: While clinically effective, there's ongoing research to address challenges associated with Talazoparib Tosylate, including potential resistance mechanisms and optimizing its clinical efficacy. [] Innovative approaches are being investigated to further enhance its effectiveness and broaden its applicability in treating advanced breast cancer and potentially other cancer types. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




